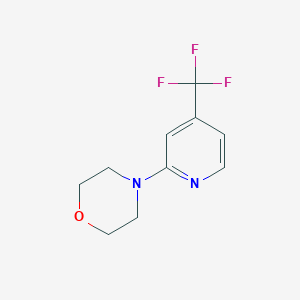

4-(4-(Trifluoromethyl)pyridin-2-yl)morpholine

Description

Properties

IUPAC Name |

4-[4-(trifluoromethyl)pyridin-2-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O/c11-10(12,13)8-1-2-14-9(7-8)15-3-5-16-6-4-15/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOSYRMUYALROC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60579227 | |

| Record name | 4-[4-(Trifluoromethyl)pyridin-2-yl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220459-55-2 | |

| Record name | 4-[4-(Trifluoromethyl)pyridin-2-yl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Approach

A common and effective method to prepare 4-(4-(trifluoromethyl)pyridin-2-yl)morpholine involves palladium-catalyzed amination (Buchwald-Hartwig amination) of 2-halogenated-4-(trifluoromethyl)pyridine derivatives with morpholine.

- Starting material: 2-chloro-4-(trifluoromethyl)pyridine or 2-bromo-4-(trifluoromethyl)pyridine.

- Reagents: Morpholine as the nucleophile, palladium catalyst (e.g., Pd2(dba)3), ligand (e.g., XantPhos), and base (e.g., t-BuONa).

- Solvent: Toluene or other aprotic solvents.

- Conditions: Heating at 100–110 °C under nitrogen atmosphere for 12 hours.

- Workup: Extraction, drying, and purification by preparative HPLC or chromatography.

This method provides moderate to good yields (typically 60–85%) and high purity products. The reaction is tolerant of various substituents and scalable for preparative purposes.

Nucleophilic Aromatic Substitution (SNAr)

In cases where the pyridine ring is activated by electron-withdrawing groups such as trifluoromethyl, nucleophilic aromatic substitution of 2-halopyridines with morpholine can be performed.

- The 2-chloro-4-(trifluoromethyl)pyridine is reacted with morpholine under reflux in polar aprotic solvents (e.g., DMF or DMSO).

- Base such as potassium carbonate or sodium hydride may be used to facilitate the substitution.

- The reaction proceeds via displacement of the halogen by the morpholine nitrogen.

- Purification is achieved by extraction and recrystallization or chromatography.

This method is straightforward but may require longer reaction times and higher temperatures compared to palladium-catalyzed methods.

Synthesis of the Trifluoromethylpyridine Intermediate

The key intermediate, 4-(trifluoromethyl)pyridin-2-amine or its halogenated derivatives, can be prepared by:

- Direct fluorination and trifluoromethylation of pyridine derivatives using vapor-phase catalytic fluorination of picolines, followed by chlorination steps to introduce halogens at desired positions.

- Cyclocondensation reactions using trifluoromethyl-containing building blocks such as ethyl 2,2,2-trifluoroacetate or trifluoroacetyl chloride to construct the trifluoromethylpyridine ring system.

- Multi-step synthetic routes starting from 4-methylpyridin-2-amine involving radical bromination, oxidation, and fluorination steps, although these may involve hazardous reagents and low overall yields.

Representative Synthetic Route Summary

Chemical Reactions Analysis

Types of Reactions

4-(4-(Trifluoromethyl)pyridin-2-yl)morpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be replaced or modified using different nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional functional groups, while reduction may produce simpler amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound is being investigated for its pharmacological properties, particularly as a potential drug candidate. Its ability to interact with various biological targets makes it a promising candidate for drug design. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, while the morpholine ring contributes to the structural stability of the molecule. Research indicates that derivatives of trifluoromethylpyridines have shown efficacy against various diseases, including cancer and infectious diseases, by modulating enzyme activity and cellular pathways .

Case Study: Antimalarial Activity

A study involving related compounds demonstrated that pyridine derivatives could effectively reduce parasitemia in malaria models. The optimization of these compounds led to significant improvements in their pharmacokinetic profiles, suggesting that similar modifications in 4-(4-(Trifluoromethyl)pyridin-2-yl)morpholine could yield potent antimalarial agents .

Agrochemical Applications

Pesticide Development

The unique properties of this compound make it suitable for use in agrochemicals. Trifluoromethylpyridine derivatives have been successfully incorporated into several agrochemical products aimed at pest control, demonstrating effective crop protection without significant environmental impact. The introduction of this compound into formulations has been linked to enhanced efficacy against specific pests due to its unique chemical structure .

Material Science

Cosmetic Formulations

In the cosmetic industry, the compound's properties are being explored for use in topical formulations. Its ability to enhance skin penetration and stability makes it an attractive candidate for inclusion in various cosmetic products aimed at improving skin hydration and texture. Studies have shown that formulations containing fluorinated compounds can improve product performance by enhancing sensory attributes and stability .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4-(4-(Trifluoromethyl)pyridin-2-yl)morpholine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

Trifluoromethyl vs. Chloro Substituents :

- The trifluoromethyl (CF₃) group in the target compound is a strong electron-withdrawing group, enhancing the pyridine ring’s electrophilicity and metabolic stability compared to chloro-substituted analogs (e.g., 4-(4,6-Dichloropyrimidin-2-yl)morpholine) . Chloro groups, while also electron-withdrawing, may confer different reactivity patterns in nucleophilic aromatic substitution.

Pyridine vs. Pyrimidine Core: Pyrimidine-based derivatives (e.g., 4-(4-Chloropyrimidin-2-yl)morpholine) exhibit distinct electronic properties due to the presence of two nitrogen atoms in the ring.

Boronate Ester Functionalization :

- Compounds like 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine are tailored for cross-coupling reactions, a feature absent in the target compound. The boronate ester enables Suzuki-Miyaura reactions, making it valuable in polymer and drug synthesis .

Biological Activity

4-(4-(Trifluoromethyl)pyridin-2-yl)morpholine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group, combined with the pyridine and morpholine moieties, contributes to its reactivity and interaction with various biological targets. This article reviews the compound's biological activity, focusing on its role as a kinase inhibitor, its interaction with G protein-coupled receptors (GPCRs), and its anticancer properties.

The molecular formula for this compound is C₁₀H₁₁F₃N₂O, with an average mass of approximately 232.206 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and stability, which are critical for its biological activity.

Kinase Inhibition

Research indicates that this compound can modulate the activity of various kinases, which are pivotal in cellular signaling pathways. A study published in the Journal of Medicinal Chemistry identified this compound as a promising lead in the development of novel kinase inhibitors. The specific kinases targeted include phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), both of which are crucial in cancer progression and survival pathways.

Table 1: Summary of Kinase Inhibition Studies

| Study Reference | Kinase Target | Inhibition Type | IC₅₀ Value |

|---|---|---|---|

| PI3K | Competitive | TBD | |

| mTOR | Non-competitive | TBD |

G Protein-Coupled Receptors (GPCRs)

The compound has also been evaluated for its potential as a ligand for GPCRs, particularly the chemokine receptor CXCR4. This receptor is involved in various physiological processes, including immune response and cancer metastasis. Preliminary studies suggest that this compound may exhibit binding affinity towards CXCR4, although further research is required to quantify this interaction and assess selectivity against other GPCRs.

Table 2: GPCR Interaction Studies

| Study Reference | GPCR Target | Binding Affinity | Selectivity |

|---|---|---|---|

| CXCR4 | TBD | TBD |

Anticancer Activity

The structural characteristics of this compound suggest potential anticancer properties. Compounds with similar trifluoromethylpyridine structures have shown effectiveness as inhibitors of enzymes involved in cancer pathways. Specifically, derivatives have been noted for their ability to inhibit tumor growth by modulating key signaling pathways associated with cancer cell survival.

Case Study: Anticancer Efficacy

A recent study explored the efficacy of similar compounds in inhibiting cancer cell proliferation. The results indicated that modifications to the aryl moiety could enhance interactions with PI3K and mTOR pathways, leading to increased anticancer activity. The study highlighted the importance of structural variations in optimizing biological activity.

Structural Comparisons

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.

Table 3: Comparison of Similar Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspect |

|---|---|---|---|

| 5-(4,6-Dimorpholino-1,3,5-triazine-based) | Contains triazine ring | Potent PI3K/mTOR inhibitor | Triazine moiety enhances selectivity |

| 4-(Difluoromethyl)pyridin-2-amine | Similar pyridine structure | Selective PI3K inhibitor | Difluoromethyl group alters reactivity |

| 5-(4-Morpholinopyrrolo[2,1-f][1,2,4]triazin) | Pyrrolo-triazine structure | Antitumor activity | Unique scaffold for drug design |

Q & A

Q. What are the standard synthetic routes for 4-(4-(Trifluoromethyl)pyridin-2-yl)morpholine, and how is its purity validated?

- Methodological Answer : The compound is typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated pyridine derivatives and morpholine-containing reagents. For example, 2-chloro-4-(trifluoromethyl)pyridine may react with morpholine under palladium catalysis. Post-synthesis, purity is validated using HPLC (≥95% purity threshold) and spectroscopic techniques (¹H/¹³C NMR, FT-IR). Melting point determination (mp ~123–124°C for analogs) and mass spectrometry (MW 232.2 g/mol) confirm structural integrity .

Q. How is the solubility profile of this compound determined for in vitro assays?

- Methodological Answer : Solubility is assessed in polar (e.g., DMSO, methanol) and aqueous buffers (pH 7.4). For example, preliminary data suggest moderate solubility in DMSO (>10 mM), but limited aqueous solubility (<1 mM). Researchers use sonication or co-solvents (e.g., 10% Tween-80) for biological testing. Dynamic light scattering (DLS) may evaluate colloidal stability .

Q. What spectroscopic techniques are critical for characterizing trifluoromethyl-substituted morpholine derivatives?

- Methodological Answer : ¹⁹F NMR is essential to confirm the trifluoromethyl group’s presence (δ ≈ -60 to -70 ppm). ¹H/¹³C NMR identifies morpholine ring protons (δ 3.5–4.0 ppm) and pyridine backbone signals. High-resolution mass spectrometry (HRMS) and X-ray crystallography (for crystalline analogs) provide additional structural validation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in the synthesis of this compound?

- Methodological Answer : Low yields in cross-coupling steps often arise from steric hindrance or catalyst deactivation. Optimization strategies include:

- Screening palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)).

- Using bulky ligands (e.g., XPhos) to enhance coupling efficiency.

- Adjusting solvent polarity (e.g., toluene/water mixtures) and temperature (80–100°C).

Monitoring reaction progress via TLC or LC-MS helps identify intermediates and byproducts .

Q. What structural features of this compound contribute to its potential bioactivity in medicinal chemistry?

- Methodological Answer : The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. The morpholine ring increases solubility and acts as a hydrogen bond acceptor. Computational studies (e.g., molecular docking) suggest interactions with kinase ATP-binding pockets. In vitro assays against cancer cell lines (e.g., MCF-7) validate preliminary activity .

Q. How should researchers resolve contradictory data on the compound’s stability under varying pH conditions?

- Methodological Answer : Contradictions may arise from degradation pathways (e.g., hydrolysis of the morpholine ring at acidic pH). Stability studies using accelerated degradation (40°C/75% RH) and LC-MS analysis identify degradation products. Buffered solutions (pH 1–10) are tested over 24–72 hours. For labile compounds, lyophilization or inert atmosphere storage (-20°C) is recommended .

Q. What strategies are employed to analyze byproducts formed during the synthesis of this compound?

- Methodological Answer : Byproducts (e.g., dehalogenated intermediates or dimerization products) are characterized using preparative HPLC and HRMS. Isotopic labeling (e.g., ¹⁵N-morpholine) tracks reaction pathways. Mechanistic studies (DFT calculations) predict regioselectivity and side reactions. Green chemistry principles (e.g., microwave-assisted synthesis) reduce byproduct formation .

Data Contradictions and Validation

Q. Why do different studies report varying biological potencies for trifluoromethylpyridine-morpholine hybrids?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell line variability, serum concentration) or impurities in test compounds. Rigorous QC (HPLC ≥95% purity) and standardized protocols (e.g., CLIA guidelines) minimize variability. Meta-analyses of published IC₅₀ values and dose-response curves clarify structure-activity relationships (SAR) .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, lab coat) to avoid dermal exposure. Work in a fume hood to prevent inhalation of fine powders. Waste must be segregated and disposed via certified chemical waste contractors. Spill protocols include adsorption with inert materials (e.g., vermiculite) and neutralization with 10% sodium bicarbonate .

Applications in Drug Discovery

Q. How is this compound utilized in fragment-based drug design?

- Methodological Answer :

The compound serves as a fragment library component due to its low molecular weight (MW 232.2) and high ligand efficiency. Surface plasmon resonance (SPR) screens identify binding to targets like PI3K or BTK. Structure-guided optimization adds substituents to the pyridine ring to enhance affinity (Kd < 100 nM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.